

reactivity and stability of 3-Methylthiophene-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylthiophene-2-carbonitrile

Cat. No.: B1580989

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity and Stability of **3-Methylthiophene-2-carbonitrile**

Introduction

3-Methylthiophene-2-carbonitrile is a substituted heterocyclic compound featuring a five-membered aromatic thiophene ring. Its structure is characterized by a methyl group at the 3-position and a carbonitrile (cyano) group at the 2-position. This unique arrangement of an electron-donating group (methyl) and an electron-withdrawing group (nitrile) on adjacent positions of the thiophene core creates a molecule with distinct electronic properties and a versatile reactivity profile. These characteristics make it a valuable intermediate and building block in medicinal chemistry and materials science.^[1] Thiophene derivatives are often used as bioisosteres for benzene rings in drug design and are integral to the development of organic semiconductors and light-emitting diodes (OLEDs).^[1] This guide provides a comprehensive analysis of the chemical reactivity, stability, and handling of **3-Methylthiophene-2-carbonitrile**, offering field-proven insights for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Methylthiophene-2-carbonitrile** are summarized below. It is typically a colorless to light yellow liquid under standard conditions.^[2]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	3-methylthiophene-2-carbonitrile	
CAS Number	55406-13-8	[3]
Molecular Formula	C ₆ H ₅ NS	[4]
Molecular Weight	123.18 g/mol	[4]
Appearance	Colorless to light yellow Liquid	[2]
Boiling Point	91-93 °C at 12 mmHg	[2] [4]
Refractive Index	1.5530 (at 20°C)	[2] [5]

| SMILES | CC1=C(SC=C1)C#N |[\[5\]](#) |

Table 2: Spectroscopic Data

Technique	Key Data	Reference(s)
¹ H NMR (CDCl ₃)	δ 7.4 (d, J=4.8 Hz, 1H), 6.9 (d, J=5.4 Hz, 1H), 2.4 ppm (s, 3H)	[2]
IR Spectroscopy	Data available, characteristic nitrile (C≡N) stretch expected ~2220-2240 cm ⁻¹	

| Mass Spectrometry | m/z Top Peak: 122; m/z 2nd Highest: 123 | |

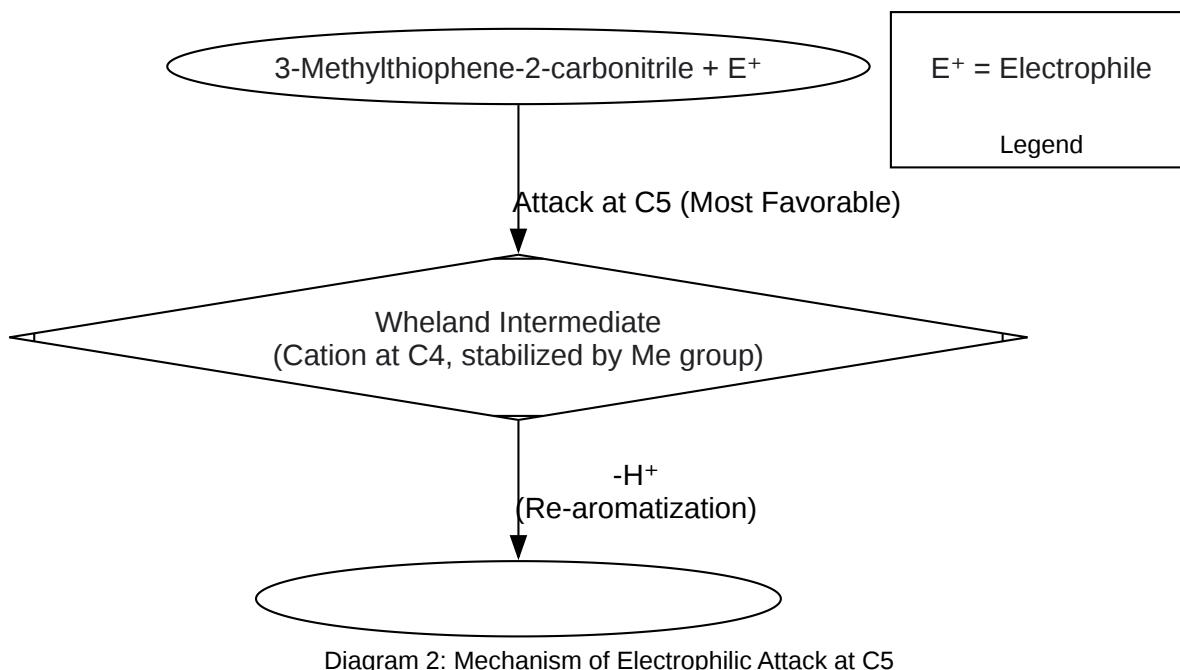
Molecular Structure and Electronic Effects

The reactivity of **3-Methylthiophene-2-carbonitrile** is governed by the electronic interplay between the aromatic thiophene ring and its substituents. The thiophene ring itself is an electron-rich aromatic system, more reactive towards electrophiles than benzene.[\[6\]](#)[\[7\]](#)

- C3-Methyl Group: The methyl group is an electron-donating group. It activates the aromatic ring towards electrophilic attack through a combination of the inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, particularly at the positions ortho (C2, C4) and para (C5) to itself.[8][9]
- C2-Carbonitrile Group: The nitrile group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to participate in resonance (-M effect). It deactivates the ring towards electrophilic attack by pulling electron density away. It directs incoming electrophiles to the meta position (C4).

This "push-pull" arrangement results in a polarized molecule. The electron-donating methyl group enriches the ring, while the adjacent nitrile group withdraws that density, creating a complex reactivity landscape where different positions on the ring are electronically distinct.

Caption: Diagram 1: Electronic Influences on the Thiophene Ring.


Chemical Reactivity

Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution (SeAr) is determined by the competing directing effects of the two substituents.[7][10]

- Position 5: This position is para to the activating methyl group and meta to the deactivating nitrile group. Both factors favor substitution at this site, making it the most electronically favorable position for electrophilic attack.
- Position 4: This position is ortho to the activating methyl group but also meta to the deactivating nitrile group. While activated by the methyl group, it is generally less favored than the sterically more accessible C5 position.
- Position 2: Already substituted.

Therefore, electrophilic substitution on **3-Methylthiophene-2-carbonitrile** is strongly predicted to occur at the C5 position. This is consistent with related chemistry; for instance, the lithiation of 3-methylthiophene, a precursor step for many electrophilic substitutions, occurs preferentially at the 5-position when using bulky bases.[11]

[Click to download full resolution via product page](#)

Caption: Diagram 2: Mechanism of Electrophilic Attack at C5.

Reactivity of the Nitrile Group

The carbonitrile group is a versatile functional handle for further chemical transformations.

- **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-methylthiophene-2-carboxamide and subsequently 3-methylthiophene-2-carboxylic acid.
- **Reduction:** Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH_4) can convert the nitrile to a primary amine, yielding (3-methylthiophen-2-yl)methanamine.
- **Nucleophilic Addition:** Organometallic reagents, such as Grignard reagents ($\text{R}-\text{MgBr}$), can add to the nitrile to form ketones after acidic workup.

Nucleophilic Aromatic Substitution

Simple aryl halides are generally unreactive towards nucleophilic aromatic substitution (S_NAr).
[12] However, the reaction is facilitated by the presence of strong electron-withdrawing groups on the ring.[12][13] While the nitrile group is electron-withdrawing, S_NAr reactions on **3-methylthiophene-2-carbonitrile** are not common unless a suitable leaving group (e.g., a halogen) is present at an activated position (C5) and a strong nucleophile is used.[13] The reaction proceeds via a negatively charged Meisenheimer complex intermediate.[12]

Stability and Degradation

Proper handling and storage are crucial to maintain the integrity of **3-Methylthiophene-2-carbonitrile**.

- Thermal Stability: Thiophene-based copolymers exhibit high thermal stability, with decomposition temperatures often above 380°C.[14] While data for the monomer is limited, its boiling point of 91-93°C at reduced pressure suggests moderate thermal stability.[2] Storage at room temperature in a sealed container is recommended.[2]
- Chemical Stability: The compound is incompatible with strong oxidizing agents, which can lead to violent reactions and degradation of the thiophene ring.[15] Thiophenes are generally stable to aqueous mineral acids but can be degraded by strong Lewis acids or 100% sulfuric acid.[6] Strong bases may react with the nitrile group or potentially deprotonate the acidic protons of the methyl group.
- Photochemical Stability: Thiophene and its derivatives can undergo photoisomerization and other photochemical reactions upon exposure to UV light.[16] Therefore, it is prudent to store the compound in a dark place or in an amber container to prevent light-induced degradation. [2]

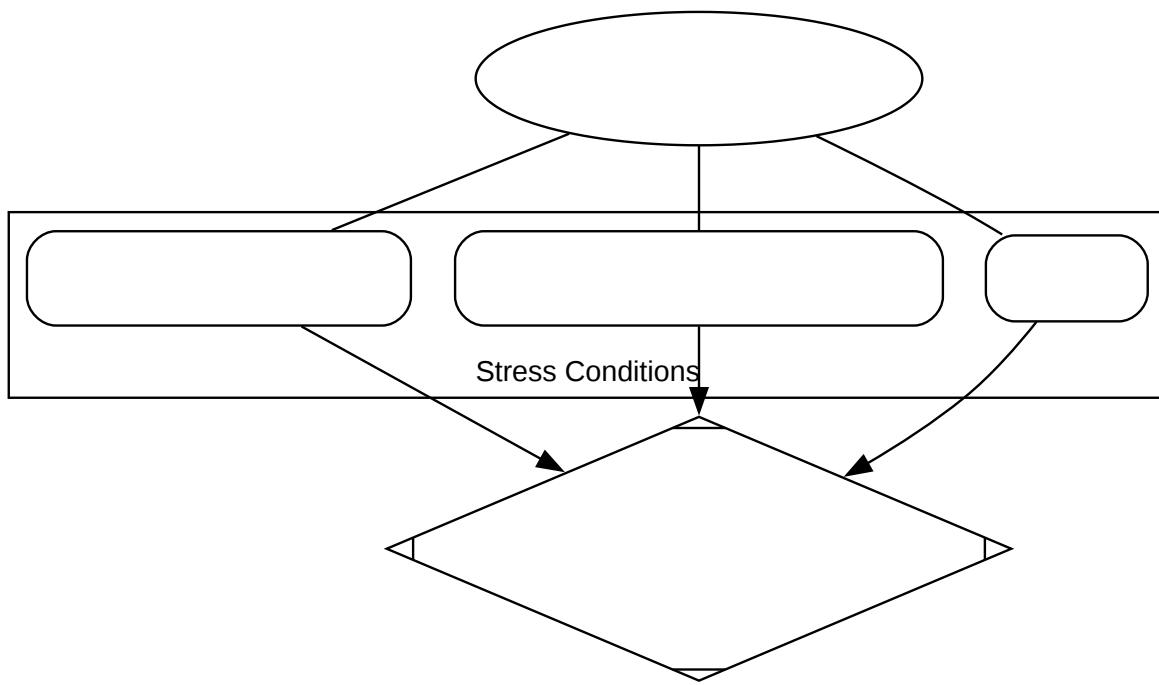


Diagram 3: Potential Degradation Pathways

[Click to download full resolution via product page](#)

Caption: Diagram 3: Potential Degradation Pathways.

Safe Handling and Storage

As a thiophene derivative, **3-Methylthiophene-2-carbonitrile** should be handled with appropriate care, following standard laboratory safety protocols.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^[17] Handle in a well-ventilated area or a chemical fume hood.
- Handling: Avoid contact with skin and eyes. Do not breathe vapor. Keep away from heat, sparks, and open flames, as related thiophene compounds are flammable.^[18] Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.^[18]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[2][17]} Keep in a dark place, away from direct sunlight and incompatible materials such as strong

oxidizing agents.[2][15]

- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.[18]

Example Synthetic Protocol: Preparation of 3-Methylthiophene-2-carbonitrile

The following protocol describes a common laboratory-scale synthesis via the dehydration of the corresponding amide.[2]

Reaction: Dehydration of 3-Methyl-2-thiophenecarboxamide

- Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, mix 3-Methyl-2-thiophenecarboxamide (18.6 g, 0.13 mol) with an excess of phosphorus(V) oxychloride (POCl_3).
- Reaction: Heat the mixture at reflux temperature for 2 hours.
- Workup - Step 1 (Removal of Excess Reagent): After cooling, carefully remove the excess POCl_3 under reduced pressure (vacuum).
- Workup - Step 2 (Extraction): Dissolve the residue in 500 mL of 1,2-dichloroethane. Carefully wash the organic solution with water, followed by a brine solution.
- Workup - Step 3 (Isolation): Dry the organic layer over an appropriate drying agent (e.g., anhydrous MgSO_4), filter, and remove the solvent by rotary evaporation to yield the crude product.
- Purification: Pass the crude material through a plug of silica gel, eluting with dichloromethane (CH_2Cl_2). Evaporate the solvent to yield the pure **3-Methylthiophene-2-carbonitrile** (typical yield: ~16.2 g, 100%).

Conclusion

3-Methylthiophene-2-carbonitrile is a molecule with a well-defined but nuanced reactivity profile. The competing electronic effects of the C3-methyl and C2-nitrile groups make the C5

position the primary site for electrophilic attack, a feature that can be exploited for regioselective functionalization. The nitrile group provides a gateway for numerous transformations into other valuable functional groups like amines and carboxylic acids. While thermally stable under recommended storage conditions, care must be taken to avoid strong oxidizing agents, certain strong acids, and prolonged exposure to light. A thorough understanding of these properties is essential for its effective use in the synthesis of complex target molecules in the pharmaceutical and materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 3-METHYLTHIOPHENE-2-CARBONITRILE CAS#: 55406-13-8 [amp.chemicalbook.com]
- 3. 3-Methylthiophene-2-carbonitrile, 96% | Fisher Scientific [fishersci.ca]
- 4. 3-Methylthiophene-2-carbonitrile | 55406-13-8 | FCA40613 [biosynth.com]
- 5. 3-Methylthiophene-2-carbonitrile, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Electrophilic substitution on the thiophen ring. Part 5. The effect of methyl groups on the kinetics of hydrogen exchange in acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [reactivity and stability of 3-Methylthiophene-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580989#reactivity-and-stability-of-3-methylthiophene-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com